3-cyclopropyl-1-(2-(indolin-1-yl)-2-oxoethyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one
Description
Properties
IUPAC Name |
5-cyclopropyl-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-4-phenyl-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c26-19(23-13-12-15-6-4-5-9-18(15)23)14-24-21(27)25(17-7-2-1-3-8-17)20(22-24)16-10-11-16/h1-9,16H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVSQRRHMMZXHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CC(=O)N4CCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indolin-1-yl moiety. One common approach is the reaction of indoline with appropriate reagents to introduce the cyclopropyl group. Subsequent steps may include the formation of the triazole ring and the attachment of the phenyl group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up to ensure efficient production. This involves optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or chromium(VI) compounds can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxo derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activities may include antimicrobial, antiviral, and anticancer properties.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related 1,2,4-triazol-5(4H)-one derivatives, focusing on substituent variations and their implications for physicochemical properties and biological activity.
Structural and Functional Comparisons
Key Observations
Substituent Effects on Bioactivity: The presence of piperazine or triazole moieties at R1 in 4-phenyltriazolones correlates with significant negative inotropic activity, as demonstrated by reduced heart rate and contractility in rabbit models . The target compound’s indolin-1-yl group may similarly influence cardiac activity due to its planar aromatic structure, which could interact with ion channels or adrenergic receptors.
Antifungal Potential: Triazolones with bulky aromatic substituents (e.g., posaconazole analogs in ) exhibit antifungal properties by inhibiting lanosterol 14α-demethylase.
Cytotoxicity Considerations :
- Derivatives with halogenated aryl groups (e.g., 4-chlorophenyl in ) often show increased cytotoxicity, whereas methoxy or hydroxyl groups () may reduce toxicity. The target compound’s unsubstituted phenyl group at R4 could balance potency and safety .
Physicochemical Properties
- Solubility : The 2-oxoethyl linker in the target compound may introduce polarity, improving aqueous solubility relative to fully hydrophobic derivatives (e.g., ).
Biological Activity
The compound 3-cyclopropyl-1-(2-(indolin-1-yl)-2-oxoethyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one (referred to as CPIT) is a synthetic derivative belonging to the triazole family. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. The following sections will explore its synthesis, biological activity, and relevant case studies.
Synthesis of CPIT
CPIT is synthesized through a multi-step process involving the reaction of indoline derivatives with cyclopropyl and phenyl moieties. The general synthetic route includes:
- Formation of the Indoline Core : Indoline derivatives are prepared via cyclization methods.
- Triazole Formation : The incorporation of the triazole ring is achieved through a cyclization reaction involving hydrazine derivatives.
- Final Modification : The cyclopropyl and phenyl groups are introduced to yield CPIT.
This synthetic pathway allows for the modification of various substituents to enhance biological activity.
Anticancer Activity
CPIT has shown promising anticancer properties in various studies. In vitro assays demonstrated that CPIT exhibits significant cytotoxic effects against several cancer cell lines, including:
- MCF-7 (Breast Cancer) : IC50 values indicating effective inhibition of cell proliferation were observed.
- A549 (Lung Cancer) : Similar cytotoxicity was noted, suggesting a broad-spectrum activity against different cancer types.
The mechanism underlying its anticancer activity may involve the induction of apoptosis and modulation of reactive oxygen species (ROS) levels within cancer cells.
Antimicrobial Activity
Studies have also evaluated the antimicrobial potential of CPIT against various bacterial strains. Results indicated that CPIT possesses:
- Bactericidal Effects : Effective against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values were determined to assess potency relative to standard antibiotics.
Enzyme Inhibition
CPIT has been investigated for its ability to inhibit specific enzymes involved in cancer progression and microbial resistance. Notably, it has shown inhibitory effects on:
- AChE (Acetylcholinesterase) : Suggesting potential applications in neurodegenerative diseases.
- Urease : Implicating its role in managing urease-related infections.
Case Studies
Several research studies have documented the biological activity of CPIT:
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Study on Anticancer Properties :
- Researchers synthesized CPIT and evaluated its effects on MCF-7 cells.
- Results indicated a significant reduction in cell viability with an IC50 value of approximately 12 µM.
- Mechanistic studies revealed that CPIT induced apoptosis via caspase activation and ROS generation.
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Antimicrobial Evaluation :
- A comparative study assessed CPIT against standard antibiotics like ampicillin and ciprofloxacin.
- CPIT exhibited MIC values lower than those of some conventional antibiotics, highlighting its potential as an alternative antimicrobial agent.
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Enzyme Inhibition Assays :
- Inhibition assays for AChE showed that CPIT could reduce enzyme activity by 45% at a concentration of 10 µM, indicating its potential use in treating Alzheimer’s disease.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
